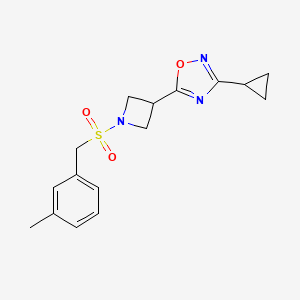

3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-cyclopropyl-5-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-3-2-4-12(7-11)10-23(20,21)19-8-14(9-19)16-17-15(18-22-16)13-5-6-13/h2-4,7,13-14H,5-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMQLALPEBKMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS Number: 1351599-34-2) is a synthetic compound belonging to the oxadiazole class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3S, with a molecular weight of approximately 333.41 g/mol. The compound features a cyclopropyl group, an azetidine ring, and an oxadiazole moiety, contributing to its unique chemical properties and biological activities.

Targeting Protein Kinases

Based on structural analysis, this compound is hypothesized to act as a protein kinase inhibitor . Protein kinases play critical roles in various cellular processes including cell growth, proliferation, and apoptosis. By inhibiting these enzymes, the compound may alter cellular signaling pathways leading to reduced cell proliferation or induced apoptosis in cancer cells.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular protein kinases it targets. Inhibition of protein kinases can lead to significant changes in cellular behavior. For instance:

- Cell Cycle Arrest : Inhibition may halt the progression of the cell cycle.

- Induction of Apoptosis : It may trigger programmed cell death in cancerous cells.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. Studies have shown that derivatives of oxadiazoles can effectively combat various pathogens:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated efficacy against fungi like Candida albicans.

For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 7.9 µg/mL against certain bacterial strains .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. Research has indicated that several compounds within this class exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3a | MCF-7 (Breast Cancer) | 24.74 | |

| Compound 13 | MDA-MB-231 (Breast Cancer) | 5.12 |

These compounds often outperform standard chemotherapeutics like 5-Fluorouracil and Tamoxifen in terms of potency.

Study on Antitubercular Activity

A study examining the antitubercular effects of oxadiazole derivatives found that certain compounds exhibited promising activity against Mycobacterium tuberculosis, with some achieving MIC values around 62.5 µg/mL . This suggests potential applications in developing new treatments for tuberculosis.

Synthesis and Evaluation

Recent research has focused on synthesizing novel derivatives of oxadiazoles to enhance their biological activities. For instance:

- Synthesis Techniques : Various synthetic routes have been explored to modify the oxadiazole structure for improved efficacy.

In one study, a series of new oxadiazole derivatives were synthesized and evaluated for their antibacterial and antioxidant properties. Compounds demonstrated significant activity with IC50 values comparable to established drugs .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the oxadiazole structure have been extensively studied for their antimicrobial properties. Research indicates that modifications on the oxadiazole ring can lead to enhanced efficacy against various bacterial strains. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antitumor Potential

The unique structure of 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole positions it as a promising candidate in cancer research. The oxadiazole moiety is known for its ability to interfere with cellular processes involved in tumor growth. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms .

Neuropharmacological Effects

Recent investigations have highlighted the potential anticonvulsant properties of compounds similar to this compound. In vivo studies utilizing maximal electroshock seizure (MES) models have demonstrated that certain derivatives exhibit significant anticonvulsant activity . This suggests a potential application in treating epilepsy and other seizure disorders.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with target enzymes or receptors involved in disease processes. These computational analyses provide insights into its mechanism of action and therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The target compound belongs to a class of sulfonamide-containing heterocycles. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Analysis of Structural Differences and Implications

Core Heterocycle Variations: The target compound and compound 8c share a 1,2,4-oxadiazole core, whereas the derivatives in feature a 1,3,4-oxadiazole.

Sulfonyl Group Modifications :

- The 3-methylbenzylsulfonyl group in the target compound contrasts with the 5-methylthiophen-2-yl sulfonyl group in . The benzyl group enhances lipophilicity, which may improve membrane permeability compared to the thiophene analog.

Azetidine Functionalization :

- The azetidine ring in the target compound is sulfonylated, a feature absent in compound 8c . Sulfonylation typically enhances solubility and hydrogen-bonding capacity, critical for target engagement in drug design.

Substituent Effects on Bioactivity: While the target compound’s bioactivity remains uncharacterized, the 1,3,4-oxadiazole derivatives in demonstrate anti-inflammatory and antimicrobial activities.

Q & A

Basic: What are the key considerations for synthesizing 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves cyclization reactions, typically starting with precursors like amidoximes and carboxylic acids. Key considerations include:

- Precursor Selection : Use cyclopropylamine derivatives and sulfonylazetidine-containing intermediates to ensure proper ring formation.

- Reagent Optimization : Phosphorus oxychloride (POCl₃) or other dehydrating agents are critical for cyclization .

- Temperature Control : Reactions often require reflux conditions (e.g., 80–100°C in ethanol or DMF) to achieve high yields .

- Scalability : Continuous flow reactors improve efficiency for large-scale synthesis .

Example Reaction Conditions Table (Adapted from ):

| Reaction Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMF | POCl₃ | 90°C | 65 |

| Sulfonation | CH₂Cl₂ | DMAP | RT | 78 |

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach ensures accurate structural validation:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁N₃O₃S: 360.1382) .

- IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹) .

Advanced: How can researchers analyze the structure-activity relationships (SAR) of this compound to guide medicinal chemistry efforts?

Methodological Answer:

SAR studies focus on substituent effects:

- Substituent Variation : Replace the 3-methylbenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess bioactivity shifts .

- Enzyme Assays : Evaluate inhibition constants (Ki) against targets like glycogen phosphorylase or kinases using kinetic assays .

- Data Correlation : Use regression models to link substituent electronic parameters (Hammett σ) with activity .

Example SAR Table (Adapted from ):

| Substituent (R) | Target Enzyme | Ki (µM) | Activity Trend |

|---|---|---|---|

| -CH₃ (3-methyl) | GPb | 5.2 | Moderate |

| -CF₃ | GPb | 1.8 | High |

| -OCH₃ | Kinase X | 12.4 | Low |

Advanced: What computational methods are recommended for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonyl group hydrogen bonding with Arg residues) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

Advanced: How should contradictory spectral data be resolved during structural elucidation?

Methodological Answer:

Contradictions often arise from impurities or dynamic effects:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm bond lengths/angles (e.g., oxadiazole ring planarity) .

- Control Experiments : Re-synthesize the compound under varying conditions to isolate artifacts .

Advanced: What strategies mitigate low yields in the sulfonation step of the azetidine moiety?

Methodological Answer:

- Reagent Selection : Use 3-methylbenzylsulfonyl chloride in excess (1.5 eq) with a base (e.g., Et₃N) to drive the reaction .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) improve sulfonyl group transfer .

- Purification : Employ flash chromatography (SiO₂, hexane:EtOAc gradient) to isolate the product .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

- Stability Metrics : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using hepatocyte models .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃).

- Waste Disposal : Neutralize acidic/byproduct streams before disposal according to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.